Cas no 4599-47-7 (H-DL-Phe(4-Me)-OH)

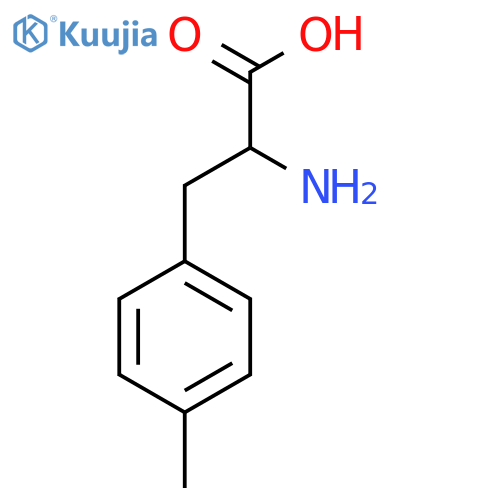

H-DL-Phe(4-Me)-OH structure

商品名:H-DL-Phe(4-Me)-OH

H-DL-Phe(4-Me)-OH 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-p-tolyl-propionic acid

- H-DL-Phe(4-Me)-OH

- 4-METHY-DL-PHENYLALANINE

- 4-Methyl-DL-phenylalanine

- 4-Methylphe

- DL-4-Me-Phe-OH

- 3-p-Tolyl-DL-alanine

- CS-W022741

- MFCD00152137

- FT-0647131

- D-4-Methylphenylalanine

- FT-0633957

- AB01742

- 2-AMINO-3-P-TOLYLPROPANOIC ACID

- AKOS016843033

- FS-2553

- 4599-47-7

- FT-0653319

- A872298

- 2-amino-3-(4-methylphenyl)propanoic acid

- alpha-Amino-4-methylbenzenepropionic acid

- HY-W042001

- L-4-METHYLPHE

- H-P-ME-PHE-OH

- 2-Amino-3-(p-tolyl)propanoic acid

- DL-4-METHYLPHENYLALANINE

- SY035279

- EN300-157685

- AM83429

- SCHEMBL44871

- J-300420

- SY035280

- MFCD05227938

- AB21662

- A50212

- H-p-Me-D-Phe-OH

- AKOS000170686

- MFCD00038575

- 4-Methylphenylalanine

- L-4-Methylphenylalanine

- DA-53910

- DTXSID20228249

-

- MDL: MFCD05227938

- インチ: 1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

- InChIKey: DQLHSFUMICQIMB-UHFFFAOYSA-N

- ほほえんだ: OC(C(CC1C=CC(C)=CC=1)N)=O

計算された属性

- せいみつぶんしりょう: 179.09500

- どういたいしつりょう: 179.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1.2

じっけんとくせい

- 密度みつど: 1.165

- ゆうかいてん: 277 ºC

- PSA: 63.32000

- LogP: 1.64970

H-DL-Phe(4-Me)-OH セキュリティ情報

H-DL-Phe(4-Me)-OH 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

H-DL-Phe(4-Me)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-157685-2.5g |

2-amino-3-(4-methylphenyl)propanoic acid |

4599-47-7 | 2.5g |

$78.0 | 2023-02-14 | ||

| Chemenu | CM220365-10g |

2-Amino-3-(p-tolyl)propanoic acid |

4599-47-7 | 98% | 10g |

$173 | 2024-07-16 | |

| abcr | AB438111-25 g |

2-Amino-3-p-tolyl-propionic acid, 95% (H-DL-Phe(4-Me)-OH); . |

4599-47-7 | 95% | 25g |

€518.00 | 2023-06-16 | |

| TRC | M260105-250mg |

DL-4-Methylphenylalanine |

4599-47-7 | 250mg |

$75.00 | 2023-05-18 | ||

| Chemenu | CM220365-10g |

2-Amino-3-(p-tolyl)propanoic acid |

4599-47-7 | 98% | 10g |

$173 | 2021-06-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OB493-1g |

H-DL-Phe(4-Me)-OH |

4599-47-7 | 98% | 1g |

208CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OB493-25g |

H-DL-Phe(4-Me)-OH |

4599-47-7 | 98% | 25g |

1951CNY | 2021-05-08 | |

| Enamine | EN300-157685-1.0g |

2-amino-3-(4-methylphenyl)propanoic acid |

4599-47-7 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-157685-5.0g |

2-amino-3-(4-methylphenyl)propanoic acid |

4599-47-7 | 5.0g |

$132.0 | 2023-02-14 | ||

| Fluorochem | 221702-10g |

2-Amino-3-p-tolyl-propionic acid |

4599-47-7 | 95% | 10g |

£141.00 | 2022-03-01 |

4599-47-7 (H-DL-Phe(4-Me)-OH) 関連製品

- 63-91-2(L-Phenylalanine)

- 943-80-6(p-Amino-L-phenylalanine)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 1012-05-1(2-amino-4-phenyl-butanoic acid)

- 55516-54-6(H-1-Nal-OH)

- 57213-48-6(H-Phe(3-CN)-OH)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 150-30-1(DL-3-Phenylalanine)

- 673-06-3(D-Phenylalanine)

- 943-73-7(L-Homophenylalanine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:4599-47-7)2-AMINO-3-P-TOLYL-PROPIONIC ACID

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:4599-47-7)H-DL-Phe(4-Me)-OH

清らかである:99%

はかる:25g

価格 ($):180.0